Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-
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Overview
Description
Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- is a complex organic compound characterized by the presence of a benzenamine core substituted with a trifluoromethyl group and a thioether linkage. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a benzenamine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the nucleophilic attack and may be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and thioether linkage can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Shares the trifluoromethyl group but lacks the thioether linkage.
Benzenamine, 4-bromo-2-(trifluoromethyl)-: Contains both bromine and trifluoromethyl substituents.
Benzenamine, 4-chloro-3-(trifluoromethyl)-: Features a chlorine atom in addition to the trifluoromethyl group.
Uniqueness
The presence of the thioether linkage in Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]- distinguishes it from other similar compounds. This structural feature imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can influence its behavior in various applications.
Properties
CAS No. |
68596-41-8 |
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Molecular Formula |
C10H6F9NS |
Molecular Weight |
343.21 g/mol |
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]sulfanylaniline |
InChI |
InChI=1S/C10H6F9NS/c11-8(12,13)7(9(14,15)16,10(17,18)19)21-6-3-1-5(20)2-4-6/h1-4H,20H2 |
InChI Key |
BDVVMDWSFYEKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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